molecular formula C8H8N2O B053984 4-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 122379-63-9

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B053984
CAS No.: 122379-63-9
M. Wt: 148.16 g/mol
InChI Key: DNIKOOPKCLWWPO-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This versatile bicyclic aromatic system, featuring an electron-donating methoxy substituent, serves as a central building block for the synthesis of novel small molecule inhibitors. Its core structure is a key pharmacophore in the design of compounds targeting protein kinases, making it highly relevant for oncology research, particularly in the development of therapies aimed at disrupting aberrant signaling pathways in cancer cells. The electron-rich nature of the pyrrolopyridine ring system allows for specific interactions with enzyme active sites, while the methoxy group can be leveraged for further synthetic elaboration or to modulate the compound's electronic properties, solubility, and binding affinity. Researchers utilize this intermediate to develop potential therapeutic agents for a range of diseases, including inflammatory disorders and neurological conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIKOOPKCLWWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459710
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122379-63-9
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Synthetic Methodologies for 4 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

General Synthetic Strategies for the 7-Azaindole (B17877) Core

The construction of the 7-azaindole ring system is a central challenge in the synthesis of compounds like 4-Methoxy-1H-pyrrolo[2,3-b]pyridine. rsc.org A variety of methods have been developed, each with its own advantages and limitations. researchgate.net

Pyrrole (B145914) Annulation into a Preformed Pyridine (B92270) Ring

One of the most common and logical approaches to constructing the 7-azaindole skeleton is by forming the pyrrole ring onto a pre-existing, appropriately substituted pyridine ring. uni-rostock.deresearchgate.net This strategy leverages the availability of a wide range of pyridine starting materials. The annulation process can be achieved through various cyclization reactions, often involving the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered pyrrole ring. The specific reagents and conditions for this annulation are highly dependent on the substituents present on the pyridine precursor.

Madelung and Fischer Type Syntheses and their Limitations

Classical indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, have been adapted for the preparation of azaindoles. rsc.orgresearchgate.net The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine, which in the context of 7-azaindole would be an N-acyl-2-amino-3-methylpyridine, under strong base and high temperature conditions. The Fischer indole synthesis utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization. For 7-azaindole synthesis, this would involve a pyridylhydrazine.

However, these methods often suffer from significant limitations when applied to the synthesis of 7-azaindoles. rsc.orgresearchgate.net These limitations include:

Harsh Reaction Conditions: Both methods typically require high temperatures and either strongly basic or acidic conditions, which can be incompatible with many functional groups.

Limited Scope: The range of substrates that can be effectively used is often narrow, restricting the diversity of substituents that can be incorporated into the final azaindole product. researchgate.net

Low Yields: Yields can be poor, particularly when dealing with complex or sensitive substrates.

These drawbacks have driven the development of more modern and versatile synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions in Azaindole Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of a wide array of organic molecules, including 7-azaindoles. researchgate.netnih.gov These reactions offer mild conditions, high functional group tolerance, and excellent yields, overcoming many of the limitations of classical methods. rsc.org Several key palladium-catalyzed reactions have been instrumental in the formation and functionalization of the 7-azaindole core.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a powerful tool in the synthesis of 7-azaindole derivatives. libretexts.org This reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions of the azaindole nucleus. atlanchimpharma.com For instance, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo a chemoselective Suzuki-Miyaura coupling at the more reactive C-2 position. ntnu.no

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. organic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates like nitrogen-rich heterocycles. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions in Azaindole Synthesis

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidXPhos Pd G2/XPhos77% ntnu.no
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid beilstein-journals.org
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphine99% organic-chemistry.org

This table is for illustrative purposes and specific reaction conditions should be consulted from the primary literature.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is particularly valuable for introducing alkynyl groups onto the 7-azaindole scaffold, which can then be further elaborated into other functional groups or ring systems. nih.govnih.gov The synthesis of 2-substituted 7-azaindole derivatives often begins with a Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and a terminal alkyne. organic-chemistry.org The resulting 2-amino-3-(alkynyl)pyridine can then undergo cyclization to form the desired 7-azaindole. organic-chemistry.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Table 2: Sonogashira Coupling for the Synthesis of Azaindole Precursors

Aryl HalideAlkyneCatalyst SystemBaseSolventProductReference
2-Amino-3-iodopyridineVarious terminal alkynesPdCl2(PPh3)2, CuIEt3NDMF2-Amino-3-(alkynyl)pyridines organic-chemistry.org
2-Amino-3,5-diiodopyridineTerminal alkynes2,3,5-Trisubstituted 7-azaindoles nih.govsigmaaldrich.com

This table is for illustrative purposes and specific reaction conditions should be consulted from the primary literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis, providing a general and efficient method for the synthesis of aryl amines. mit.eduresearchgate.net In the context of 7-azaindole synthesis, the Buchwald-Hartwig amination is crucial for introducing amine substituents at various positions on the heterocyclic core. ntnu.no

For instance, after a Suzuki-Miyaura coupling to install an aryl group at the C-2 position of a 2-iodo-4-chloropyrrolopyridine, a subsequent Buchwald-Hartwig amination can be performed at the C-4 position to introduce a desired amine functionality. ntnu.no The development of specialized palladium precatalysts and ligands has enabled the amination of even unprotected halo-7-azaindoles, which was previously a significant challenge. mit.edu

Specific Routes to this compound

Several synthetic strategies have been developed to construct the this compound core, each starting from different precursors and employing unique reaction conditions.

Synthesis from 4-Methoxy-3-nitropyridine Precursors

A common approach to synthesizing the this compound scaffold involves the use of 4-Methoxy-3-nitropyridine as a starting material. This method is highlighted in the preparation of derivatives that are useful as SGK-1 kinase inhibitors. google.com The synthesis typically involves the reduction of the nitro group to an amino group, followed by the construction of the pyrrole ring.

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds

Cyclocondensation reactions represent a versatile method for the synthesis of pyrrolo[2,3-b]pyridine derivatives. This approach often involves the reaction of a substituted aminopyrrole with a compound containing an active methylene group. For instance, new 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its chloro-substituted analog were synthesized in high yields (87% and 91%, respectively) by reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine (B6355638). juniperpublishers.com The starting 2-aminopyrrole-3-carbonitrile was itself prepared from the reaction of an α-aminoketone with malononitrile. juniperpublishers.com This strategy highlights the modularity of using substituted pyrroles and active methylene compounds to generate a diverse library of pyrrolopyridine derivatives. juniperpublishers.com

Domino Reactions Involving 2-Fluoro-3-methylpyridine and Aldehydes

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex molecules. While a direct synthesis of this compound using this specific domino reaction is not detailed in the provided results, domino reactions are a known strategy for constructing related pyridine-fused heterocyclic systems. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines. mdpi.com This process proceeds through a Knoevenagel condensation, Michael addition, intramolecular cyclization, and autoxidation sequence. mdpi.com Similarly, domino reactions of 3-fluoro-1,2,4-triazines with bifunctional alkyne-tethered nucleophiles have been used to construct various fused pyridine bicycles. researchgate.net

Modification of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives

The synthesis of pyrrolo[2,3-b]pyridines can be achieved by starting with pre-functionalized pyrrole rings. A notable example is the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. juniperpublishers.comresearchgate.net This reaction, carried out in ethanol (B145695) with piperidine as a catalyst, yields highly substituted 4-aminopyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. juniperpublishers.com The synthesis of the initial 2-aminopyrrole involves the reaction of an α-aminoketone with malononitrile. juniperpublishers.com This method underscores the importance of 2-aminopyrrole-3-carbonitriles as key intermediates in the generation of diverse pyrrolopyridine libraries. juniperpublishers.com

Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further modified at various positions to explore structure-activity relationships and develop new compounds with desired properties.

Functionalization at Various Positions (e.g., C-2, C-3, C-5, C-6)

The pyrrolo[2,3-b]pyridine nucleus is amenable to functionalization at several positions, allowing for extensive chemical exploration.

C-2 Position: The C-2 position of the pyrrolo[2,3-b]pyridine ring can be functionalized through various methods, including cross-coupling reactions. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully employed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction allows for the introduction of various aryl groups, such as phenyl, 4-methoxyphenyl (B3050149), and others. nih.gov

C-3 Position: The C-3 position can also be a site for functionalization. The synthesis of this compound-3-carbaldehyde demonstrates the introduction of a formyl group at this position. cymitquimica.com This aldehyde can then serve as a handle for further synthetic transformations.

C-5 and C-6 Positions: The pyridine part of the scaffold can also be modified. While specific examples for the C-5 and C-6 positions of this compound are not explicitly detailed, general strategies for pyridine functionalization are applicable. For example, direct C-H functionalization methods have been developed to introduce substituents at various positions of the pyridine ring. nih.gov

Table of Synthetic Reactions for this compound and its Derivatives

ProductStarting MaterialsReagents and ConditionsYieldReference
4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, 2-PhenylidenemalononitrileEthanol, Piperidine87% juniperpublishers.com
4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, 2-(4-Chlorophenyl)idenemalononitrileEthanol, Piperidine91% juniperpublishers.com
4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acidPd2(dba)3, K2CO3, 1,4-dioxane:water (1:1), 100 °C, 30 minNot specified nih.gov
4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, 4-Methoxyphenylboronic acidPd catalyst, 100 °C, 30 minNot specified nih.gov

Introduction of Diverse Functional Groups via N-H Functionalizations

The functionalization of the N-H group in the pyrrolo[2,3-b]pyridine core is a key strategy for introducing diverse functional groups and modulating the properties of the resulting derivatives. This approach is crucial in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov

One common method for N-H functionalization is N-alkylation. For instance, the reaction of 4-methoxy-7-azaindole with various alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can yield N-alkylated products. total-synthesis.com Another approach involves the use of Mitsunobu or reductive amination conditions.

Furthermore, N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of various aryl and heteroaryl groups at the nitrogen atom. The choice of ligands and reaction conditions is critical for the success of these transformations. nih.gov

The introduction of functional groups can also be accomplished through reactions with other electrophiles. For example, acylation with acid chlorides or anhydrides introduces acyl groups, while sulfonylation with sulfonyl chlorides yields sulfonamides. These functionalizations are instrumental in creating libraries of compounds for biological screening. nih.govnih.gov

Synthesis of this compound-3-carbohydrazide

The synthesis of this compound-3-carbohydrazide is a multi-step process that typically begins with the formylation of the parent this compound. This is often achieved through a Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position. organic-chemistry.orgwikipedia.orgijpcbs.com

The resulting this compound-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. This oxidation can be carried out using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The carboxylic acid is subsequently converted to its methyl or ethyl ester through esterification, typically by reacting it with the corresponding alcohol in the presence of an acid catalyst.

Finally, the carbohydrazide (B1668358) is obtained by treating the ester with hydrazine (B178648) hydrate. This reaction is usually performed in an alcoholic solvent, such as ethanol, and often requires heating to proceed to completion. The desired this compound-3-carbohydrazide can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Synthesis of this compound-3-carbaldehyde

The synthesis of this compound-3-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org

The electron-rich this compound acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup furnishes the desired aldehyde. wikipedia.org The reaction is generally performed at low temperatures, and the product can be isolated and purified by standard laboratory procedures. guidechem.comcymitquimica.com

Alternative methods for the formylation of pyrrolo[2,3-b]pyridines might include the Duff reaction or the Reimer-Tiemann reaction, although the Vilsmeier-Haack reaction is generally preferred for its efficiency and milder conditions. The resulting this compound-3-carbaldehyde is a valuable intermediate for the synthesis of more complex derivatives. chemrxiv.org

Strategies for N-Protection and Deprotection (e.g., SEM, PMB)

To facilitate selective reactions at other positions of the this compound ring system, protection of the pyrrole nitrogen is often necessary. Two commonly employed protecting groups are the (2-(trimethylsilyl)ethoxy)methyl (SEM) group and the p-methoxybenzyl (PMB) group. nih.govnih.gov

SEM Protection and Deprotection: The SEM group is introduced by treating the N-H of the pyrrolopyridine with SEM-Cl in the presence of a base like sodium hydride. nih.gov The SEM group is known for its stability under a wide range of reaction conditions. Deprotection of the SEM group is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). nih.gov However, challenges can arise during SEM deprotection, with the potential for side product formation due to the release of formaldehyde. nih.gov

PMB Protection and Deprotection: The p-methoxybenzyl (PMB) group is another useful protecting group for the pyrrole nitrogen. It can be introduced via Williamson ether synthesis using PMB-Cl and a base. total-synthesis.com A key advantage of the PMB group is its susceptibility to oxidative cleavage, which allows for its selective removal in the presence of other acid-labile or base-labile protecting groups. total-synthesis.comnih.gov Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly used for PMB deprotection. total-synthesis.comorganic-chemistry.org The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this oxidative removal. total-synthesis.com

Selective Arylation and Diarylation Approaches

Selective arylation and diarylation of the this compound scaffold are powerful tools for generating structurally diverse derivatives with potential applications in medicinal chemistry. nih.govrsc.org

Selective Arylation: Site-selective arylation can be achieved through various cross-coupling reactions. For instance, a chemoselective Suzuki-Miyaura cross-coupling can be performed at a specific position if a suitable halo-substituted precursor is available. nih.gov For example, arylation at the C2 position can be accomplished using a 2-iodo-4-chloro-pyrrolopyridine intermediate. nih.gov Direct C-H arylation is another increasingly popular method, which avoids the need for pre-functionalized starting materials. researchgate.netbohrium.comrsc.org These reactions often employ palladium catalysts and specific ligands to control the regioselectivity. researchgate.netbohrium.comrsc.org

Diarylation: The introduction of two aryl groups can be accomplished in a one-pot sequential manner. nih.gov This often involves a carefully orchestrated sequence of cross-coupling reactions. For example, a C3,C6-diarylation of a 7-azaindole can be achieved through a one-pot Suzuki-Miyaura cross-coupling reaction, where the different reactivity of C-I and C-Cl bonds is exploited. nih.gov This allows for the sequential introduction of two different aryl groups at specific positions on the heterocyclic core. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of synthesized this compound derivatives are essential steps to confirm their identity and purity.

Common purification techniques include:

Column Chromatography: This is a widely used method for separating compounds from a mixture. Silica (B1680970) gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents. acs.org

Recrystallization: This technique is used to purify solid compounds by dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and analysis, offering high resolution and sensitivity. google.com

Spectroscopic Data (IR, MS, 1H NMR, 13C NMR)

The structures of the synthesized compounds are elucidated using a combination of spectroscopic methods. researchgate.netjuniperpublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.netjuniperpublishers.com For example, the presence of an N-H bond in the pyrrolo[2,3-b]pyridine ring would be indicated by a characteristic absorption band. Carbonyl groups in aldehyde or carbohydrazide derivatives would also show strong, characteristic absorptions. juniperpublishers.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netjuniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. researchgate.netjuniperpublishers.com For this compound derivatives, characteristic signals would be observed for the aromatic protons on the pyridine and pyrrole rings, as well as for the methoxy group protons. juniperpublishers.com

¹³C NMR: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. researchgate.netmdpi.com

Below is a table summarizing typical spectroscopic data for a this compound derivative.

Technique Observed Data
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and any substituent protons.
¹³C NMR Signals for each unique carbon atom in the aromatic rings and substituents.
IR (cm⁻¹) Peaks indicating the presence of functional groups such as N-H, C=O, C-O, and aromatic C-H bonds.
MS Molecular ion peak corresponding to the molecular weight of the compound.
This table is a generalized representation. Actual values will vary depending on the specific derivative.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance, which serves to confirm its empirical and molecular formula. unipd.itclariant.com For this compound, the analysis measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The theoretical values are calculated from the compound's molecular formula, C₈H₈N₂O, and its molecular weight of 148.16 g/mol . nih.govsigmaaldrich.com Experimental results from combustion analysis are then compared to these theoretical values. For publication in most scientific journals, the experimentally determined values for C, H, and N must be within ±0.4% of the calculated theoretical values. nih.gov

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.011896.08864.86
HydrogenH1.00888.0645.44
NitrogenN14.007228.01418.91
OxygenO15.999115.99910.80
Total148.165100.00

Chromatography (e.g., Silica Gel Column Chromatography)

Chromatography is an essential technique for the purification of synthesized organic compounds. clariant.com Silica gel column chromatography, a form of liquid-solid chromatography, is widely used to separate the desired product from unreacted starting materials, reagents, and reaction byproducts. rsc.org

The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (an organic solvent or solvent mixture, also known as the eluent). rsc.org Compounds with higher polarity interact more strongly with the silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly.

In the synthesis of pyrrolo[2,3-b]pyridine derivatives, column chromatography is a standard purification step. nih.gov For example, after a coupling reaction, the crude product is often loaded onto a silica gel column. The selection of the eluent system is critical for achieving good separation. This is typically determined beforehand using thin-layer chromatography (TLC). youtube.com Common solvent systems for this class of compounds include mixtures of a non-polar solvent like heptane (B126788) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297). nih.govnih.gov

Example 1 : A 7-Chloro-3-(3-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine derivative was purified using silica gel column chromatography with a mobile phase of cyclohexane and ethyl acetate in a 7:3 ratio. nih.gov

Example 2 : The purification of a 4-(4-Methoxyphenyl)-3-methylpyridine derivative was achieved via column chromatography using a gradient of ethyl acetate in hexanes, starting from 5:95 and increasing to 20:80. rsc.org

Following the synthesis of this compound, purification may also involve initial workup steps such as solvent extraction with ethyl acetate, followed by recrystallization from a suitable solvent like methanol (B129727) or ethanol to obtain the final product as a faint yellow solid.

Chemical Reactivity and Transformation of 4 Methoxy 1h Pyrrolo 2,3 B Pyridine

Electrophilic Aromatic Substitution Reactions

The pyrrolo[2,3-b]pyridine system generally undergoes electrophilic aromatic substitution predominantly at the 3-position of the pyrrole (B145914) ring. This is because the pyrrole moiety is more activated towards electrophiles than the pyridine (B92270) ring. Reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur at this position in the parent 1H-pyrrolo[2,3-b]pyridine scaffold rsc.org. The presence of the 4-methoxy group, an electron-donating group, is expected to further activate the ring system towards electrophilic attack. While specific studies on 4-Methoxy-1H-pyrrolo[2,3-b]pyridine are limited, the directing effect of the pyrrole nitrogen and the activating nature of the methoxy (B1213986) group would strongly favor substitution at the C3-position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key transformation for this class of compounds. In pyridines and related heterocycles, nucleophilic attack occurs regioselectively at the positions ortho and para to the ring nitrogen (C2 and C4) stackexchange.com. This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction stackexchange.com. The reaction generally proceeds via a two-step addition-elimination sequence, although concerted mechanisms have also been proposed for some systems nih.gov. For derivatives of this compound, a suitable leaving group at the C4 or C2 position would be susceptible to displacement by a nucleophile. The methoxy group itself is not a good leaving group, but transformation into a better one or starting from a halo-substituted precursor allows for functionalization at this position.

Cross-Coupling Reactions at Different Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, introducing a wide variety of substituents.

Key strategies often involve starting with a di-halogenated pyrrolopyridine and performing sequential, chemoselective cross-couplings. For instance, a common precursor, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (often with N-protection), allows for selective reactions at the C2 and C4 positions. The higher reactivity of the iodo group at C2 allows for initial Suzuki-Miyaura coupling, followed by a subsequent Buchwald-Hartwig amination at the C4-chloro position nih.govdntb.gov.ua.

Table 1: Examples of Cross-Coupling Reactions on a Related Scaffold

Position Reaction Type Reactants Catalyst/Conditions Product Reference
C-2 Suzuki-Miyaura 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + Phenylboronic acid Pd₂(dba)₃, K₂CO₃, 1,4-dioxane:water, 100°C 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine nih.gov
C-2 Suzuki-Miyaura 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + 4-Methoxyphenylboronic acid Pd₂(dba)₃, K₂CO₃, 1,4-dioxane:water, 100°C 4-chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine nih.gov
C-2 Suzuki-Miyaura 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine + (4-(Hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane:water, 80°C (4-(4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol nih.gov

SEM: (2-(trimethylsilyl)ethoxy)methyl, a protecting group for the pyrrole nitrogen.

These examples demonstrate the synthetic utility of cross-coupling reactions to build complex molecules from the pyrrolo[2,3-b]pyridine core, with precise control over the substitution pattern.

Oxidation and Reduction Reactions

While specific oxidation-reduction studies on this compound are not extensively detailed in the provided search results, general principles for pyridine derivatives apply. The pyridine ring is generally resistant to oxidation unless activated by specific substituents. Reduction of the pyridine ring, for example, to a dihydropyridine or piperidine (B6355638), typically requires strong reducing agents or catalytic hydrogenation. The pyrrole ring, being electron-rich, is more susceptible to oxidation, which can sometimes lead to polymerization or ring-opening under harsh conditions.

Tautomerism Studies and Solvent Effects on Relaxation

Tautomerism is a significant aspect of the chemistry of N-heterocyclic compounds like this compound. The compound exists predominantly in the 1H-tautomeric form, where the proton resides on the pyrrole nitrogen (N1). However, a potential 7H-tautomer, with the proton on the pyridine nitrogen (N7), could also exist in equilibrium.

The relative stability of these tautomers and the position of the equilibrium can be significantly influenced by solvent effects. In general, polar solvents can stabilize more polar tautomers to a greater extent, potentially shifting the equilibrium mdpi.com. Understanding the tautomeric preferences is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. Theoretical studies using density functional theory (DFT) and polarizable continuum models (PCM) are often employed to investigate the relative stabilities of tautomers in various solvents mdpi.com. For purine, a related heterocyclic system, it has been shown that in more polar solvents, the energy differences between tautomers can become small, allowing for their coexistence in solution mdpi.com. A similar effect would be anticipated for this compound, where the polarity of the solvent could influence the proton's preferred location between N1 and N7.

Biological Activities and Pharmacological Relevance of 4 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives

General Pharmacological Characteristics of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The inherent chemical properties of the 1H-pyrrolo[2,3-b]pyridine nucleus have made it a valuable template for designing molecules with a range of therapeutic applications.

Derivatives of the pyrrolopyridine scaffold and related nitrogen-containing heterocyclic compounds have been investigated for their effects on the central nervous system and inflammatory pathways. Studies have shown that certain pyridine (B92270) derivatives possess notable anti-inflammatory, analgesic, and anticonvulsant properties. sigmaaldrich.com For instance, the synthesis and evaluation of various pyrazoloindole derivatives, which are structurally related to pyrrolopyridines, demonstrated significant anti-inflammatory, analgesic, and anticonvulsant effects in preclinical models. nih.gov Similarly, other research on novel pyrrole (B145914) and pyridine derivatives has confirmed their potential as anti-inflammatory, analgesic, and anticonvulsant agents. The majority of pyrrolopyridine derivatives have been explored for their potential as sedative and analgesic agents. researchgate.net

While the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore, specific research on its derivatives as anti-MDR (Multi-Drug Resistance), anti-hypertensive, and antipyretic agents is not extensively documented in the available literature. However, some related heterocyclic structures have shown potential in these areas. For example, certain colchicine-binding site inhibitors based on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been noted for their ability to overcome multi-drug resistance in cancer cells. tandfonline.com

Anticancer Activity

The most significant and well-documented pharmacological relevance of 1H-pyrrolo[2,3-b]pyridine derivatives lies in their anticancer activity. rsc.orgnih.gov These compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. rsc.orgnih.govacs.org

A key area of investigation has been the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. rsc.org Abnormal activation of the FGFR signaling pathway is a critical factor in the progression of various tumors, making it an attractive target for cancer therapy. nih.govrsc.org

Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit the four isoforms of the FGFR family. rsc.org Structure-activity relationship studies led to the identification of several potent inhibitors. rsc.org

One particularly potent derivative, compound 4h , demonstrated strong inhibitory activity across multiple FGFR isoforms. nih.govrsc.org It showed IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. Its activity against FGFR4 was more modest, with an IC₅₀ value of 712 nM. nih.govrsc.org The inhibitory potency of these compounds was compared against AZD-4547, a known FGFR inhibitor. rsc.org

Below is a table summarizing the FGFR inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives. rsc.org

Table 1: FGFR Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
3h5466320>3000
4a8393421>3000
4h7925712
4l266259634>3000
AZD-4547 (Reference)0.81247

The potent FGFR inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives translates into significant anticancer effects at the cellular level. rsc.org

Cell Proliferation: The lead compound, 4h , was shown to effectively inhibit the proliferation of 4T1 breast cancer cells. This was demonstrated through colony formation assays, which showed a dose-dependent reduction in the ability of cancer cells to form colonies. rsc.org

Apoptosis: Compound 4h was also found to induce apoptosis (programmed cell death) in 4T1 cancer cells. Flow cytometry analysis using Annexin V-FITC/PI double labeling confirmed an increase in apoptotic cells after treatment with the compound. Furthermore, Western blot analysis revealed that treatment with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. rsc.org

Migration and Invasion: A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues. Compound 4h was shown to significantly inhibit both the migration and invasion of 4T1 cells, indicating its potential to interfere with metastatic processes. nih.govrsc.org

These findings underscore the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as a promising class of anticancer agents, primarily through their potent inhibition of the FGFR signaling pathway. rsc.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Structure-Activity Relationships for FGFR Inhibition

The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a promising scaffold for the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov The methoxyphenyl motif is considered a key feature, potentially occupying a hydrophobic pocket within the ATP binding site of the kinase. The methoxy (B1213986) group itself can form a crucial hydrogen bond with the aspartic acid residue D641. nih.gov

Docking studies with compound 4h (a 3,5-dimethoxyphenyl derivative) in the FGFR1 protein have provided insights into the binding mode. The 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the hinge region, specifically with the backbone carbonyl of E562 and the NH group of A564. Furthermore, a significant π–π stacking interaction is observed between the 3,5-dimethoxyphenyl substituent and a phenylalanine residue (F489), enhancing the binding affinity. nih.gov

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR isoforms. The structure-activity relationship (SAR) studies have revealed key insights:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrrolopyridine core significantly influence the inhibitory potency.

Replacing the 3-methoxy group of a lead compound with a chlorine atom resulted in decreased potency against FGFR1, likely due to the weaker electronegativity of chlorine and its reduced ability to form a strong hydrogen bond with D641. nih.gov

Introduction of a 3-trifluoromethyl group also led to a reduction in activity, suggesting that this group is unable to form the necessary interactions. nih.gov

The presence of a 3,5-dimethoxy substitution on the phenyl ring, as seen in compound 4h , has been shown to be highly favorable, leading to potent pan-FGFR inhibitory activity. nih.gov

CompoundSubstituent on Phenyl RingFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 3,5-dimethoxy7925712

Table 1: Inhibitory activity of a key 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms. nih.gov

The optimization of this scaffold has led to the identification of compounds with high ligand efficiency, making them attractive lead compounds for further development. nih.gov

Kinase Inhibitory Activity

Derivatives of 4-methoxy-1H-pyrrolo[2,3-b]pyridine have been investigated for their inhibitory potential against a range of other kinases beyond FGFR.

While the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for kinase inhibitory activity, specific data on this compound derivatives as direct inhibitors of Serum/Glucocorticoid-regulated Kinase 1 (SGK-1) is limited in the reviewed literature. However, an interesting connection has been established through the screening of kinase inhibitor libraries. Several compounds initially identified as SGK-1 inhibitors were subsequently found to possess inhibitory activity against Polo-like kinase 4 (PLK4), and these compounds contained the 1H-pyrrolo[2,3-b]pyridine core. kci.go.kr This suggests a potential for this scaffold to interact with SGK-1, though further investigation is required to determine the specific structure-activity relationships, particularly for 4-methoxy substituted derivatives.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase of therapeutic interest. While various heterocyclic scaffolds have been investigated for DYRK1A inhibition, there is currently a lack of specific published research focusing on this compound derivatives as inhibitors of the DYRK1A family. Broader kinase screening efforts involving this scaffold may in the future reveal activity against this target.

Cell division cycle 7 (CDC7) kinase is a crucial regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and identified as potent inhibitors of CDC7 kinase. kci.go.krnih.gov The general structure involves a substitution at the 3-position of the pyrrolopyridine ring.

The progression from an initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, led to the discovery of highly potent ATP mimetic inhibitors. kci.go.kr One such potent inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], demonstrated an IC₅₀ value of 7 nM against CDC7 kinase. kci.go.kr While specific examples with a 4-methoxy substituent on the pyrrolopyridine ring were not the primary focus of these initial studies, the established potency of the core scaffold suggests that such derivatives could also exhibit significant CDC7 inhibitory activity.

CompoundCore StructureCDC7 IC₅₀ (nM)
[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] 1H-pyrrolo[2,3-b]pyridine7

Table 2: Example of a potent 1H-pyrrolo[2,3-b]pyridine-based CDC7 inhibitor. kci.go.kr

TRAF2- and NCK-interacting kinase (TNIK) is another serine/threonine kinase that has been targeted with 1H-pyrrolo[2,3-b]pyridine-based inhibitors. An in-house screening identified this scaffold as having high inhibitory activity against TNIK. nih.govresearchgate.net Subsequent design and synthesis of several series of compounds led to the discovery of highly potent TNIK inhibitors, with some exhibiting IC₅₀ values below 1 nM. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives provided insights into the structural requirements for potent TNIK inhibition. imist.ma The study highlighted the importance of specific substitutions on the scaffold for enhancing the inhibitory activity against colorectal cancer cells. imist.ma

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop novel immunomodulators targeting Janus Kinase 3 (JAK3). researchgate.net The structure of these inhibitors often mimics that of known pyrrolopyrimidine-based JAK inhibitors. researchgate.net

Structure-activity relationship studies have revealed that modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring are critical for JAK3 inhibitory activity. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position resulted in a significant increase in potency. researchgate.net For instance, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net Docking studies have suggested that the C5-carbamoyl group can form an intramolecular hydrogen bond, which helps to maintain an active conformation within the JAK3 binding site. researchgate.net

CompoundC4-SubstituentC5-SubstituentJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
6 -NHMeH110029001800
11a -NHMe-CONH₂1600100005300
14a -NH₂-CONH₂14>10000>10000
14c -NH-cyclohexyl-CONH₂Potent, selective--

Table 3: Structure-Activity Relationships of 1H-pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors. researchgate.net

Spleen Tyrosine Kinase (SYK) Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. While the broader class of azaindole derivatives has been extensively studied for kinase inhibition, specific research focusing on this compound derivatives as SYK inhibitors is not extensively documented in the available literature. Patent literature mentions known SYK inhibitors in the context of developing other kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, but direct inhibitory activity of the 4-methoxy derivatives on SYK has not been a primary focus of the reviewed studies. google.com

FLT3 (fms-like tyrosine kinase 3) Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a key driver in the development of acute myeloid leukemia (AML). A notable derivative of this compound, known as Meriolin 3, has been identified as an inhibitor of FLT3. merckmillipore.comcnrs.frsigmaaldrich.com This compound, which is a cell-permeable, ATP-site targeting molecule, has been shown to inhibit FLT3 with an IC50 value of less than 400 nM. merckmillipore.comcnrs.frsigmaaldrich.com The inhibition of FLT3 is part of a broader kinase inhibitory profile for Meriolin 3, which also targets several cyclin-dependent kinases (CDKs). merckmillipore.comcnrs.frnih.gov

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition

Mitotic Kinase Monopolar Spindle 1 (MPS1), also known as TTK, is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Its overexpression is common in many cancers. While the development of MPS1 inhibitors is an active area of cancer research, and various heterocyclic scaffolds have been investigated, specific studies detailing the inhibitory activity of this compound derivatives against MPS1 are not prominently featured in the available scientific literature. Research on MPS1 inhibitors has tended to focus on other related scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrido[3,4-d]pyrimidines.

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, DU145, MBA-MB-231)

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The compound Meriolin 3, in particular, has been extensively studied and shows potent antiproliferative activity. aacrjournals.org A 48-hour exposure to Meriolin 3 resulted in a dose-dependent reduction in cell survival across multiple cancer cell lines, while normal human fibroblasts were significantly less affected. aacrjournals.org

The compound has shown efficacy against cell lines derived from various cancer types, including colorectal carcinoma (LS 174T), neuroblastoma (SH-SY5Y), hepatoma (Huh7), cervical cancer (HeLa), and breast cancer (MCF-7). aacrjournals.org The potent cytotoxicity is often linked to the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes like cyclin-dependent kinases. aacrjournals.org

Table 1: Cytotoxicity (IC₅₀) of Meriolin 3 in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ (µM)
LS 174T Colorectal Carcinoma 0.28
HCT 116 Colorectal Carcinoma 0.38
SW1088 Glioma 0.15
GBM Glioblastoma 0.23
Huh7 Hepatoma 0.32
F1 Hepatoma 0.35
HeLa Cervical Cancer 0.32
MCF-7 Breast Cancer 0.35
KMS-11 Myeloma 0.15
SH-SY5Y Neuroblastoma 0.28

Data sourced from Bettayeb, K., et al. (2007). Cancer Research. aacrjournals.org

Antiviral Activity

The this compound scaffold has also been utilized in the development of potent antiviral agents, most notably for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Attachment Inhibition, Interference with CD4-gp120 Interactions

A key step in the HIV-1 lifecycle is the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host T-cells. Blocking this interaction is a validated strategy for preventing viral entry. A derivative of 4-methoxy-7-azaindole, identified as BMS-378806, is a first-in-class small-molecule HIV-1 attachment inhibitor. pnas.org

This compound was identified through screening and subsequent optimization to improve potency and pharmacokinetic properties. pnas.org Mechanism of action studies confirmed that BMS-378806 binds directly to the viral gp120 protein, competitively inhibiting its interaction with the cellular CD4 receptor. pnas.orgnih.gov The compound demonstrated excellent potency against a wide panel of HIV-1 laboratory strains and clinical isolates, proving to be highly selective for HIV-1 with no activity against HIV-2 or other viruses. pnas.orgnih.gov The development of this class of inhibitors highlights the therapeutic potential of this compound derivatives in combating viral infections. pnas.orgnih.govacs.org

HIV-1 Integrase Inhibitory Activity

The pyrrolopyridine framework is a recurring motif in the development of inhibitors targeting HIV-1 integrase (IN), a critical enzyme for viral replication. nih.govnih.gov This enzyme facilitates the insertion of viral DNA into the host cell's genome, an irreversible step for productive infection. nih.gov While research has explored various isomers of the pyrrolopyridine system, certain derivatives have shown promise. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates demonstrated moderate activity in inhibiting HIV-1 replication. nih.gov The activity of these compounds was notably influenced by the nature of the ester substituent at the 4-position and the spacing between the pyrrolopyridine core and an attached phenyl ring. nih.gov Furthermore, allosteric integrase inhibitors (ALLINIs), an experimental class of anti-HIV agents, have been developed based on related pyridine and pyrrolopyridine structures. nih.gov These agents function by binding to a non-catalytic site of the integrase enzyme. nih.gov

Activity against Respiratory Syncytial Virus (RSV)

The Respiratory Syncytial Virus (RSV) is a significant cause of lower respiratory tract infections. While a broad range of heterocyclic compounds have been investigated for anti-RSV potential, direct evidence for the activity of this compound derivatives against RSV is not prominent in the reviewed scientific literature. Research into antiviral agents for RSV has included the evaluation of related nitrogen-containing heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine derivatives, which have been tested against a panel of viruses including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

Immunomodulatory Properties

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent immunomodulators, primarily through the targeting of specific kinases within the immune signaling cascade.

The Janus kinase (JAK) family, particularly JAK3, plays a pivotal role in signaling pathways that govern immune and inflammatory responses. rsc.org JAK3 is instrumental in relaying signals for multiple interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), making it a key target for treating immune-mediated diseases. mdpi.com A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as novel immunomodulators that specifically target JAK3. nih.govmdpi.com

In the development of these inhibitors, structure-activity relationship (SAR) studies revealed that specific modifications to the 1H-pyrrolo[2,3-b]pyridine ring were crucial for potent JAK3 inhibition. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly enhanced inhibitory activity against JAK3. nih.govmdpi.com This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. nih.govmdpi.com

Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAK Family Kinases
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
61400>100001500
14c170130020

The immunomodulatory effects of these compounds are directly linked to their ability to interfere with cytokine signaling. The JAK1/JAK3 pathway is essential for signaling initiated by interleukin-2 (B1167480) (IL-2). mdpi.com The potent JAK3 inhibitor, compound 14c , demonstrated a clear immunomodulating effect on T-cell proliferation that is stimulated by IL-2. nih.govmdpi.com By inhibiting JAK3, these 1H-pyrrolo[2,3-b]pyridine derivatives effectively block the downstream signaling cascade activated by IL-2, leading to the suppression of T-cell proliferation, a key process in the adaptive immune response.

Antidiabetic Activity (e.g., Glucose Uptake Stimulation)

Derivatives of pyrrolopyridine have been explored for their potential in managing diabetes mellitus. Research has shown that compounds with this scaffold can influence glucose metabolism through various mechanisms. One study described 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives that effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells. researchgate.net

In a more directly related study, 2,5-disubstituted-3-imidazole-2-yl-pyrrolo[2,3-b]pyridines were synthesized and evaluated for their antidiabetic activity. mdpi.com Other related heterocyclic structures, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to act as inhibitors of the α-amylase enzyme. acs.org Inhibition of α-amylase and α-glucosidase is a therapeutic strategy to delay carbohydrate digestion and lower postprandial blood glucose levels.

Antimycobacterial Activity

The search for new agents to combat Mycobacterium tuberculosis has led to the investigation of various heterocyclic compounds. While the broader pyrrolopyridine class has shown potential, specific research has highlighted the promise of the pyrrolo[3,4-c]pyridine isomer. nih.gov A novel class of antimycobacterials, pyrrolo[3,4-c]pyridine-1,3(2H)-diones, was identified through high-throughput screening.

These compounds were found to inhibit the cytochrome bc1 complex, a validated drug target in M. tuberculosis. The mechanism was confirmed by observations that a mutant strain of M. tuberculosis lacking cytochrome bd oxidase was hyper-susceptible to these compounds, while a strain with a mutation in the qcrB gene (which encodes a subunit of the target complex) showed resistance. Structure-activity relationship studies led to the development of compounds with nanomolar activity against M. tuberculosis.

CNS Activity (e.g., Sedative Properties, Locomotor Activity Inhibition)

A comprehensive review of the scientific literature reveals a notable absence of specific studies investigating the sedative properties or the inhibition of locomotor activity for derivatives of this compound. While research on other isomers of pyrrolopyridine, such as the 1H-pyrrolo[3,4-c]pyridine series, has shown that certain derivatives can significantly suppress spontaneous locomotor activity in mice, this particular biological effect has not been documented for the this compound scaffold. nih.gov

Similarly, while some 7-azaindole (B17877) derivatives have been evaluated for analgesic and hypotensive activities, these studies did not specifically focus on 4-methoxy substituted compounds or their sedative and locomotor effects. pjps.pk A study on various 7-azaindole derivatives for anticonvulsant activity also did not provide data specific to 4-methoxy substitution. researchgate.net Therefore, the potential for this compound derivatives to act as sedatives or inhibitors of locomotor activity remains an unexplored area of research.

Other Noted Biological Activities

Beyond the central nervous system, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominently recognized for their potent anticancer and kinase inhibitory activities. The 4-methoxy substitution is considered a key feature in the design of these biologically active molecules. nih.gov

Anticancer and Kinase Inhibitory Activity:

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a crucial component in a multitude of kinase inhibitors. nih.govnih.gov Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this scaffold have been developed as inhibitors of various kinases, playing a role in cancer therapy.

For instance, a study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their potential as cytotoxic agents against various cancer cell lines, with many compounds exhibiting IC50 values below 10 µM. nih.gov These derivatives are being investigated as inhibitors of the HGF/MET signaling pathway, which is implicated in numerous cancers. nih.gov

Furthermore, research into related pyrrolopyridine isomers has yielded potent kinase inhibitors. While not specific to the this compound scaffold, these findings highlight the potential of this chemical class. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin, a validated anticancer target. nih.gov Several of these compounds displayed significant antiproliferative activity against various cancer cell lines.

Another study focused on pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, which is over-expressed in several cancer types. nih.gov The most potent compounds in this series exhibited IC50 values in the nanomolar range. nih.gov

While direct data for a series of this compound derivatives is limited, the consistent findings across the broader class of pyrrolopyridines underscore the importance of this scaffold in the development of novel anticancer agents. The data in the table below, from related pyrrolopyridine scaffolds, illustrates the potent anticancer activity observed in this class of compounds.

Interactive Data Tables

Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

Table 2: FMS Kinase and Antiproliferative Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC₅₀ (nM)Ovarian Cancer (SKOV-3) IC₅₀ (µM)Prostate Cancer (PC-3) IC₅₀ (µM)Breast Cancer (MDA-MB-231) IC₅₀ (µM)
1e 600.180.250.22
1r 300.150.170.15

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

Structure Activity Relationship Sar Studies

Impact of the 4-Methoxy Group on Biological Activity and Selectivity

The methoxy (B1213986) group at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a key determinant of the molecule's biological profile. As an electron-donating group, it significantly influences the electronic properties of the pyridine (B92270) ring, which in turn can modulate binding affinity and selectivity for various biological targets. juniperpublishers.comresearchgate.net

Influence of Substituents at Pyrrole (B145914) Nitrogen and Other Core Positions (C-2, C-3, C-5, C-6)

Substitutions at the pyrrole nitrogen (N-1) and carbons C-2, C-3, C-5, and C-6 of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold are pivotal for modulating potency and selectivity. The 7-azaindole (B17877) core itself is recognized as a "privileged fragment" in medicinal chemistry, particularly for developing kinase inhibitors. jst.go.jp

Pyrrole Nitrogen (N-1): Substitution at the N-1 position can influence the hydrogen-bond donating capacity of the pyrrole N-H group. In some cases, a lack of substitution on the pyrrole nitrogen is essential for enhanced activity, as the N-H group is often critical for forming a key hydrogen bond with the target protein. mdpi.com

C-2 Position: This position is frequently modified, often with aryl groups, through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov The nature of the substituent at C-2 can significantly impact inhibitor potency and selectivity.

C-3 Position: Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C-3 position. rsc.org Substituents here can project into solvent-exposed regions or specific pockets of a binding site, offering opportunities to enhance potency and modify physicochemical properties.

C-5 Position: Modifications at C-5 have been explored to improve kinase inhibitory activity. For example, 2,5-disubstituted 7-azaindole derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines. nih.gov

C-6 Position: Introducing substituents at the C-6 position has been a successful strategy in developing potent inhibitors. For instance, incorporating pyridine-containing fragments at this position has led to the discovery of low-nanomolar inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com

Effects of Aromatic and Aliphatic Substituents

The introduction of both aromatic and aliphatic groups at various positions on the this compound core has profound effects on biological activity.

Aromatic substituents, such as phenyl or pyridinyl groups, are commonly introduced at the C-2, C-3, C-5, and C-6 positions. These groups can engage in π-π stacking, hydrophobic, and van der Waals interactions within the target's binding site. For example, a 2-aryl substitution on the 7-azaindole scaffold was investigated for its potential as a CSF1R kinase inhibitor. nih.gov The electronic nature of these aromatic rings, modulated by their own substituents, further refines the activity. In a series of 1H-pyrrolo[3,2-c]pyridine derivatives, compounds with an indolyl B-ring (an aromatic system) showed the most potent antiproliferative activities. nih.gov

Aliphatic substituents, including linear alkyl chains and cyclic moieties like cyclopropyl, are also important. These groups primarily contribute to hydrophobic interactions. In some kinase inhibitors, the replacement of a larger group with a smaller aliphatic one, like a cyclopropyl amine, resulted in the best inhibition. nih.gov

Compound SeriesPosition of SubstitutionSubstituent TypeObserved Effect on Activity
CSF1R InhibitorsC-2Aromatic (4-methoxyphenyl)Targeted synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was pursued for SAR studies. nih.gov
Antiproliferative AgentsB-ring (analogous position)Aromatic (Indolyl)Exhibited the strongest antiproliferative activity against multiple cancer cell lines. nih.gov
Cdc7 InhibitorsC-3 (on pyridine fraction)Aliphatic (Cyclopropyl amine)Led to the most effective inhibition of the target kinase. nih.gov
Anticancer AgentsC-6Aromatic (Phenyl, 4-chlorophenyl)Synthesized to explore the impact of aromatic groups on biological activity. juniperpublishers.comresearchgate.net

Role of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the this compound scaffold are critical for activity. Halogens (F, Cl, Br, I) and other electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO₂), or electron-donating groups (EDGs) like methyl (-CH₃) and additional methoxy (-OCH₃) groups, are used to modulate the electronic landscape of the molecule. mdpi.com

Halogenation can enhance binding affinity through halogen bonding and by increasing lipophilicity, which can improve cell membrane permeability. In SAR studies of FMS kinase inhibitors based on a pyrrolo[3,2-c]pyridine core, trifluoromethylphenyl substituents, which are strongly electron-withdrawing, were shown to enhance affinity for the enzyme. nih.gov

EDGs and EWGs can influence the pKa of the heterocyclic system and the strength of hydrogen bonds. juniperpublishers.comresearchgate.net Studies on thieno[2,3-b]pyridine derivatives showed that the electronic properties of substituents significantly affected their inhibitory activity. mdpi.com Specifically, compounds bearing a strongly electron-withdrawing cyano (-CN) group were found to decrease the expression of the target protein FOXM1, while those with an electron-donating methyl group were inactive. mdpi.com Similarly, for a series of antiproliferative 1H-pyrrolo[3,2-c]pyridines, the introduction of EDGs like -CH₃ and -OCH₃ on the B-ring led to an increase in activity. nih.gov

Compound SeriesSubstituentElectronic NatureObserved Effect on Activity
FOXM1 Inhibitors-CNElectron-WithdrawingDecreased expression of target protein. mdpi.com
FOXM1 Inhibitors-CH₃Electron-DonatingCompound was inactive. mdpi.com
Antiproliferative Agents-OCH₃, -CH₃Electron-DonatingIncreased antiproliferative activity. nih.gov
FMS Kinase Inhibitors-CF₃Electron-WithdrawingEnhanced affinity to the enzyme. nih.gov

Importance of Hydrogen Bond Donor/Acceptor Pairs

The 1H-pyrrolo[2,3-b]pyridine scaffold contains a built-in hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen at position 7). researchgate.net This arrangement is crucial for its widespread use as a "hinge-binding" motif in kinase inhibitors. jst.go.jp The donor and acceptor pair can form two key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP binding site. jst.go.jp

The presence of hydrogen bond donors (HBDs) is often a critical factor in medicinal chemistry. chemrxiv.org For many kinase inhibitors, the pyrrole N-H is essential, and its substitution can lead to a significant loss of potency. mdpi.com In the design of GSK-3β inhibitors, the pyrrolo[2,3-b]pyridine skeleton was observed to form two crucial hydrogen bonds with key residues (ASP-133 and VAL-135) in the ATP binding pocket. nih.gov The strategic placement of additional hydrogen bond donors and acceptors on substituents can further enhance binding affinity and selectivity.

Influence of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of derivatives. nih.gov When chiral centers are introduced into substituents attached to the this compound core, the resulting enantiomers or diastereomers can exhibit significantly different biological activities.

This difference often arises from the specific spatial orientation required for optimal interaction with a chiral biological target, such as a protein binding site. One stereoisomer may fit perfectly, leading to high potency, while another may fit poorly or not at all. Furthermore, stereochemistry can affect drug transport and metabolism, as cellular uptake systems can be stereoselective. nih.gov For example, in a study of acivicin isomers, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective L-amino acid transport system. nih.gov This highlights that even for derivatives of an achiral core like this compound, the introduction of chirality in its side chains can be a critical factor for biological function. nih.gov

Conformational Analysis and its Correlation with Biological Activity

For molecules with multiple aromatic rings, such as a phenyl group attached to the pyrrolopyridine core, the dihedral angle between the rings is a key conformational parameter. A specific conformation may be required to properly orient the substituents for optimal interaction with the target protein. In SAR studies of Cdc7 inhibitors, a dihedral study was used to predict the potency of inhibitors. It was found that a planar and syn conformation was necessary for preferred binding, and intramolecular repulsion between nitrogen atoms in different rings could orient the molecule out of this active conformation, leading to a loss in potency. mdpi.com This demonstrates that even subtle changes in structure that affect the molecule's preferred conformation can have a dramatic impact on its biological activity.

Bioisosteric Replacements and their Impact on Activity

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. In the context of this compound, the 4-methoxy group is a key feature that can be modulated to fine-tune the biological activity of the molecule.

Research into bioisosteric replacements for the 4-methoxy group has revealed that even subtle changes can have a significant impact on potency and selectivity. For instance, in the development of a series of 7-azaindole analogs as anticancer agents, the substitution pattern on a phenyl ring attached to the core was explored. It was observed that replacing a 4-chloro or 4-bromo substituent with a 4-methoxy group led to a decrease in anticancer activity against the MCF-7 breast cancer cell line. This suggests that for this particular target, an electron-withdrawing group at this position is more favorable than the electron-donating methoxy group.

Another important aspect of the 1H-pyrrolo[2,3-b]pyridine core is the nitrogen atom in the pyrrole ring, which can act as a hydrogen bond donor. Studies on N-alkylation of the 7-azaindole nucleus have shown that this hydrogen bond donor functionality is not always essential for activity. In some cases, methylation or ethylation of the pyrrole nitrogen was well-tolerated and even led to a modest increase in potency, indicating that the interaction at this position can be modified without detrimental effects on binding.

Furthermore, the entire 1H-pyrrolo[2,3-b]pyridine scaffold can be considered a bioisostere of other bicyclic systems like indole (B1671886) and purine. The nitrogen atom in the pyridine ring of the 7-azaindole introduces a hydrogen bond acceptor site and alters the electronic properties of the ring system compared to indole, which can lead to improved interactions with the target protein.

Core Scaffold Substitution Target/Assay Impact on Activity
7-Azaindole4-Methoxy on attached phenyl ringAnticancer (MCF-7)Decreased activity compared to 4-chloro/4-bromo
7-AzaindoleN-MethylationVariesTolerated, sometimes modest increase in potency
7-AzaindoleN-EthylationVariesTolerated, sometimes modest increase in potency

Development of Lead Compounds and Optimization Strategies

The journey from a hit compound to a clinical candidate involves a meticulous process of lead optimization. For derivatives of this compound, this process often focuses on enhancing potency, improving selectivity against off-target kinases, and optimizing pharmacokinetic properties such as solubility and metabolic stability.

One of the key strategies in lead optimization is to improve the physicochemical properties of the lead compound. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a 5-methoxy group (analogous to the 4-position in the parent scaffold) was introduced to a 7-azaindole core to enhance aqueous solubility. While this modification slightly reduced the inhibitory potency, the improved solubility was a desirable feature for drug development. In a subsequent optimization step, this methoxy group was replaced with a chloro group, which led to an improvement in the inhibitory activity against the target kinase. This iterative process of modification and testing is central to lead optimization.

The general approach to lead optimization involves a combination of rational drug design, guided by computational modeling and X-ray crystallography of protein-ligand complexes, and traditional medicinal chemistry approaches. By understanding the key interactions between the this compound scaffold and its biological target, chemists can make informed decisions about which modifications are most likely to lead to a successful drug candidate.

Lead Compound Core Optimization Strategy Modification Outcome
7-AzaindoleImprove aqueous solubilityIntroduction of a 5-methoxy groupEnhanced solubility, slightly reduced potency
5-Methoxy-7-azaindoleImprove potencyReplacement of 5-methoxy with 5-chloroImproved inhibitory activity
7-AzaindoleGeneral SAR explorationSubstitution at positions 1, 3, and 5Identification of potent anticancer agents

Computational Studies and Molecular Modeling

Docking Studies to Elucidate Binding Modes and Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in understanding their interactions with protein targets, such as kinase enzymes, which are crucial in cancer signaling pathways.

One key study investigated the binding of a 1H-pyrrolo[2,3-b]pyridine derivative featuring a methoxyphenyl group within the ATP binding site of the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain (PDB code: 3C4F). nih.gov The analysis revealed critical hydrogen bonding and hydrophobic interactions that anchor the molecule in the active site. nih.gov

The 1H-pyrrolo[2,3-b]pyridine core, acting as a hinge-binder, is predicted to form two significant hydrogen bonds with amino acid residues in the hinge region of the enzyme. Specifically, the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen of the scaffold interact with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (B10760859) (A564), respectively. nih.gov Furthermore, the methoxyphenyl portion of the molecule occupies a hydrophobic pocket within the ATP site. The methoxy (B1213986) group itself is not merely a passive filler; it is predicted to form a strong hydrogen bond with the amine group of aspartic acid (D641), further stabilizing the complex. nih.gov

In separate studies on phenylpicolinamide derivatives incorporating the 1H-pyrrolo[2,3-b]pyridine moiety as c-Met kinase inhibitors, docking simulations showed that the azaindole (pyrrolo[2,3-b]pyridine) and phenylpicolinamide groups formed three hydrogen bonds with methionine (Met1160) and lysine (B10760008) (Lys1110) amino acid residues in the kinase active site.

These detailed interaction maps from docking studies are fundamental for structure-activity relationship (SAR) analysis, providing a structural basis for the observed biological activities and guiding the design of new, more potent inhibitors.

Table 1: Predicted Interactions of a 1H-pyrrolo[2,3-b]pyridine Derivative with FGFR1

Interacting Ligand MoietyProtein ResidueInteraction Type
1H-pyrrolo[2,3-b]pyridineE562Hydrogen Bond
1H-pyrrolo[2,3-b]pyridineA564Hydrogen Bond
Methoxyphenyl GroupD641Hydrogen Bond
Methoxyphenyl GroupHydrophobic Pocketvan der Waals Interactions

DFT Studies and Interpretation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. While specific DFT studies on 4-Methoxy-1H-pyrrolo[2,3-b]pyridine were not found in the reviewed literature, the methodology can be understood from its application to structurally related heterocyclic compounds.

For instance, DFT calculations performed on novel piperazine (B1678402) derivatives containing a 4-methoxyphenyl (B3050149) group have been used to optimize molecular structures and analyze reactive sites. researchgate.net Such studies typically involve:

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The resulting bond lengths and angles can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. dntb.gov.ua This is vital for understanding and predicting how the molecule will interact with biological receptors and other molecules. researchgate.netdntb.gov.ua

In studies of pyrazole (B372694) derivatives, DFT has been used to calculate reactivity parameters and explain the outcomes of molecular docking. The MEP data, in particular, can help rationalize the observed hydrogen bonds and hydrophobic interactions within a protein's active site. dntb.gov.ua For this compound, a similar DFT approach would clarify its intrinsic electronic properties, which ultimately govern its biological interactions.

WaterMap Program for Displacement of Unfavorable Water Molecules

The WaterMap program is a computational tool designed to calculate the locations and thermodynamic properties of water molecules in the binding site of a protein. By identifying high-energy, unstable water molecules that can be displaced by a ligand, WaterMap helps in designing compounds with improved binding affinity.

Despite a thorough review of the available scientific literature, no studies employing the WaterMap program specifically for the analysis of this compound or its derivatives were identified.

Correlation of Computational Data with Biological Activity

A primary goal of computational modeling is to establish a clear correlation between in silico predictions and in vitro or in vivo biological activity. This correlation validates the computational model and allows it to be used predictively to design better molecules.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, a strong correlation has been observed between docking study predictions and their measured inhibitory activity against target kinases. For example, the structure-based design of FGFR inhibitors, guided by docking analyses, led to the synthesis of compounds with significantly improved potency. nih.gov The initial lead compound had an IC₅₀ value of 1.9 μM against FGFR1. nih.gov By optimizing the interactions predicted by the docking model—such as introducing a group at the 5-position of the pyrrolopyridine ring to form a hydrogen bond with glycine (B1666218) (G485)—researchers developed compound 4h , which exhibited potent pan-FGFR inhibitory activity with IC₅₀ values as low as 7 nM against FGFR1. nih.gov This represents a nearly 300-fold increase in activity, demonstrating the predictive power of the computational approach. nih.gov

Similarly, various series of 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their cytotoxic activity against cancer cell lines. In one study, phenylpicolinamide derivatives were tested against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. The most promising compound, 15f , showed potent activity with IC₅₀ values of 1.04 μM, 0.02 μM, and 9.11 μM, respectively. The docking studies supported these findings, indicating that replacing a previous quinoline (B57606) nucleus with the 1H-pyrrolo[2,3-b]pyridine moiety maintained or improved the potent activity by preserving key interactions in the c-Met kinase binding site.

Another study on aromatic hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine identified compound 7c as a highly potent agent against several cancer cell lines and c-Met kinase. The potent biological activity correlated well with docking studies, which confirmed favorable binding within the kinase active site.

Table 2: Biological Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)
Compound 15f A549 Cell Line1.04
PC-3 Cell Line0.02
MCF-7 Cell Line9.11
c-Met Kinase0.69
Compound 7c A549 Cell Line0.82
HepG2 Cell Line1.00
MCF-7 Cell Line0.93
PC-3 Cell Line0.92
c-Met Kinase0.506
Compound 4h FGFR10.007
FGFR20.009
FGFR30.025
FGFR40.712

This strong correlation between computational predictions and empirical results underscores the value of molecular modeling in the efficient discovery and optimization of new therapeutic agents based on the this compound scaffold.

Future Directions and Therapeutic Potential of 4 Methoxy 1h Pyrrolo 2,3 B Pyridine

The scaffold of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-methoxy-7-azaindole, is a cornerstone in the development of a diverse range of therapeutic agents. Its unique structural and electronic properties have made it a privileged core for designing molecules that can interact with various biological targets, leading to significant advancements in medicinal chemistry. This article explores the future directions and therapeutic potential of this compound, focusing on its role in the development of novel analgesics, anticancer therapies, antiviral agents, and other medicinal applications.

Q & A

Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved without protecting groups?

  • Methodological Answer : Leverage directing groups (e.g., boronic esters at C5) for Suzuki-Miyaura coupling. For C7 functionalization, use Pd(OAc)2_2/Xantphos catalysts with aryl iodides under microwave irradiation (120°C, 30 min), achieving >90% regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.